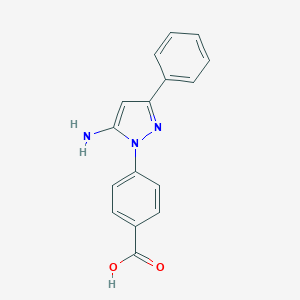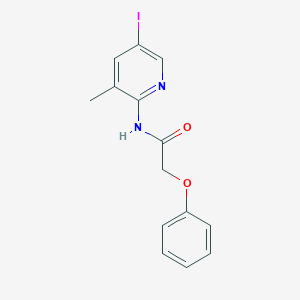![molecular formula C19H14ClNO B399981 N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B399981.png)
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group and a chlorophenyl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-chlorobenzoic acid with biphenyl-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated flow reactors, which allow for continuous synthesis under controlled conditions. This approach enhances the yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-biphenylcarboxamide: Similar structure with a bromine atom instead of chlorine, showing comparable biological activities.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: Another carboxamide derivative with a pyridine ring, used in medicinal chemistry.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Contains an oxadiazole ring, known for its antitubercular activity.
Uniqueness
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE stands out due to its unique combination of a biphenyl and chlorophenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C19H14ClNO |
|---|---|
Molecular Weight |
307.8g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
InChI Key |
GGBDVVYZXHAKFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399898.png)
![3-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B399900.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B399901.png)
![N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B399902.png)
![4-butoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399903.png)
![4-cyano-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B399909.png)



![4-butoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399916.png)
![5-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B399917.png)
![N-[1-[4-(diethylamino)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B399918.png)
![1-Butyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione](/img/structure/B399919.png)

